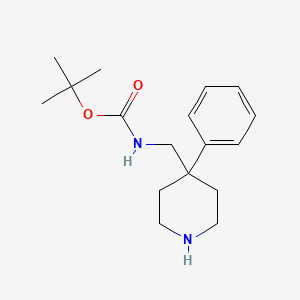

(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

Overview

Description

(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:

4-Phenylpiperidine+tert-Butyl chloroformate→(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Piperidine: A basic structure that forms the backbone of many derivatives.

4-Phenylpiperidine: A precursor in the synthesis of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester.

N-tert-Butoxycarbonyl-4-phenylpiperidine: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester, and what parameters optimize yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, esterification, and protection/deprotection strategies. Key parameters include:

- Solvent selection : Methanol or dichloromethane (DCM) are common for their polarity and compatibility with carbamate formation .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products (e.g., hydrolysis of the tert-butyl group) .

- Reagents : Sodium tetrahydroborate (NaBH4) may be used for reduction steps, while tert-butoxycarbonyl (Boc) groups protect amines during functionalization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- NMR : Monitor the tert-butyl singlet at ~1.4 ppm (¹H NMR) and the carbonyl signal at ~155 ppm (¹³C NMR) to confirm Boc protection .

- MS (ESI) : Look for [M+H]⁺ or [M+Na]⁺ peaks to verify molecular weight .

- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carbamate C=O stretch .

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity and identify impurities .

Q. What are common impurities formed during synthesis, and what purification strategies are recommended?

- Byproducts : Unprotected amines (due to incomplete Boc activation) or hydrolyzed tert-butyl esters .

- Purification :

- SPE (Solid-Phase Extraction) : Effective for removing polar impurities .

- Crystallization : Ethanol/water mixtures yield high-purity crystals .

- HPLC Prep : Resolves closely related derivatives (e.g., regioisomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Methodological solutions include:

- Orthogonal assays : Compare results from fluorescence polarization (binding) and cellular viability assays (functional) .

- Dose-response curves : Identify non-linear effects at varying concentrations .

- Structural analogs : Test derivatives to isolate pharmacophore contributions .

Q. What strategies are effective for determining enantiomeric purity when chiral centers are present in the molecule?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers .

- NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric signals .

- X-ray crystallography : Resolves absolute configuration but requires high-quality crystals .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize pharmacokinetic properties while maintaining target affinity?

- Scaffold modifications :

- Lipophilicity : Introduce halogen substituents (e.g., Cl, F) to improve blood-brain barrier penetration .

- Metabolic stability : Replace labile esters with amides or heterocycles .

- In silico tools :

- Molecular docking : Predict binding modes to prioritize synthetic targets .

- ADMET prediction : Use software like SwissADME to estimate solubility and CYP450 interactions .

Properties

IUPAC Name |

tert-butyl N-[(4-phenylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-13-17(9-11-18-12-10-17)14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLBJFOUCSBWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678119 | |

| Record name | tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071866-01-7 | |

| Record name | tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Phenylpiperidin-4-ylmethyl)carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.